molecular formula C17H20N2O3S2 B2424484 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide CAS No. 954639-96-4

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2424484
CAS No.: 954639-96-4
M. Wt: 364.48
InChI Key: DWONUAYPAHTMBP-UHFFFAOYSA-N
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Description

Compounds like this typically belong to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where R and R’ can be a variety of atoms and groups of atoms .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would depend on the specific arrangement of atoms in the molecule .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines. They can also react with Grignard reagents to form ketones .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of techniques. These might include melting point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition and Blood-Brain Barrier Penetration Research has shown that certain 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their PNMT inhibitory potency and selectivity. Compounds with nonpolar substituents added to the sulfonamide nitrogen exhibited high PNMT inhibitory potency and high selectivity, with potential to penetrate the blood-brain barrier due to their calculated log P values. Notably, compounds with N-trifluoroethyl and N-trifluoropropyl sulfonamide displayed exceptional potency and selectivity in inhibiting PNMT, suggesting their utility in related biomedical applications G. L. Grunewald, F. A. Romero, K. R. Criscione, 2005.

Enzyme Inhibitory Activity of Novel Compounds A study on N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives demonstrated their inhibition potential against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. Compound 8g showed significant activity against these enzymes, highlighting the potential of such compounds in developing therapeutic agents targeting these enzymes N. Virk, A. Rehman, M. Abbasi, S. Z. Siddiqui, U. Rashid, J. Iqbal, M. Saleem, M. Ashraf, Wardah Shahid, S. A. Shah, 2018.

Cytotoxic Activity Against Cancer Cell Lines A research focused on synthesizing sulfonamide derivatives with various moieties demonstrated cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Specifically, compound 17 exhibited potent activity against breast cancer cells, indicating the potential of such compounds in cancer therapy M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015.

Antimicrobial Activity of Heterocyclic Compounds A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety revealed their potential as antimicrobial agents. These compounds showed promising in vitro antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial therapies E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. These can include toxicity, flammability, and environmental impact .

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-2-24(21,22)19-8-7-13-5-6-15(10-14(13)12-19)18-17(20)11-16-4-3-9-23-16/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWONUAYPAHTMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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